molecular formula C18H22N2O5S B3872506 N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B3872506
M. Wt: 378.4 g/mol
InChI Key: KQBAVNKTNWKEIJ-ZROIWOOFSA-N
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Description

N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinedione derivative characterized by a central dioxo-thiazolidine ring conjugated with a 3,4-dimethoxybenzylidene group and an N-tert-butyl acetamide side chain. Its molecular formula is C₂₂H₂₆N₂O₅S, with a molecular weight of 454.5 g/mol. The compound’s structural uniqueness lies in the stereospecific (5Z) configuration of the benzylidene substituent and the bulky tert-butyl group, which influence its pharmacokinetic and pharmacodynamic properties . Thiazolidinediones are well-known for their roles in modulating biological targets such as peroxisome proliferator-activated receptors (PPARs), but this compound’s specific substitution pattern distinguishes it from classical analogs like rosiglitazone or pioglitazone .

Properties

IUPAC Name

N-tert-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-18(2,3)19-15(21)10-20-16(22)14(26-17(20)23)9-11-6-7-12(24-4)13(8-11)25-5/h6-9H,10H2,1-5H3,(H,19,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBAVNKTNWKEIJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves multiple steps, typically starting with the preparation of the thiazolidine ring. The reaction conditions often include the use of tert-butyl nitrite for nitrogen transfer reactions . Industrial production methods may involve the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include tert-butyl nitrite and tert-butyl hydroperoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets through its thiazolidine ring and tert-butyl group. These interactions can lead to various biochemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the benzylidene substituents , thiazolidine core modifications , and side-chain groups . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Benzylidene Substituent Side Chain Molecular Weight (g/mol) Key Biological Activities Key References
N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 3,4-dimethoxy N-tert-butyl 454.5 PPAR-γ modulation (potential antidiabetic), anticancer (apoptosis induction)
2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide 3,4-dimethoxy N-[2-(4-hydroxyphenyl)ethyl] 442.5 Anti-inflammatory, enzyme inhibition (e.g., COX-2)
N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide 3-methoxy N-[2-(4-hydroxyphenyl)ethyl] 426.4 Anticancer (breast cancer cell line inhibition)
2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide 4-fluoro N-[2-(4-hydroxyphenyl)ethyl] 430.4 Antimicrobial (gram-positive bacteria), moderate anti-inflammatory
N-(4-methylpiperazin-1-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(2,3,6-trichlorobenzylidene)-1,3-thiazolidin-3-yl]acetamide 2,3,6-trichloro N-(4-methylpiperazinyl) 513.8 Metallo-β-lactamase inhibition (antibiotic resistance reversal)

Key Findings from Comparative Studies

Benzylidene Substituent Effects: 3,4-Dimethoxy groups (as in the target compound) enhance lipophilicity and PPAR-γ binding affinity compared to mono-methoxy or halogenated analogs . Halogenation (e.g., 4-fluoro in ) improves antimicrobial activity but reduces solubility, limiting bioavailability .

Side-Chain Modifications :

  • N-tert-butyl in the target compound increases metabolic stability compared to N-hydroxyphenylethyl analogs (e.g., ), which are more prone to oxidative degradation .
  • Hydroxyphenylethyl side chains () confer anti-inflammatory properties via COX-2 inhibition but may introduce hepatotoxicity risks .

Thiazolidine Core Variations :

  • 2-Thioxo substitution () enhances metal-binding capacity (e.g., Zn²⁺ chelation in metallo-β-lactamase inhibition) but reduces PPAR-γ activity .
  • The dioxo-thiazolidine core in the target compound balances enzymatic inhibition (e.g., α-glucosidase) and cytotoxicity profiles .

Biological Activity

N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structural features that contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4SC_{18}H_{22}N_{2}O_{4}S with a molecular weight of 378.44 g/mol. The compound features a thiazolidinone ring system, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Studies have shown that compounds with similar thiazolidinone structures possess cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately 1.61 µg/mL against specific cancer types .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations have revealed that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2 .

Anti-inflammatory and Antioxidant Effects

In addition to anticancer properties, this compound exhibits anti-inflammatory and antioxidant activities:

  • Inflammation Modulation : Thiazolidinones have been reported to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro and in vivo .
  • Antioxidant Activity : The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals, contributing to its overall antioxidant profile .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

Structural FeatureImpact on Activity
Thiazolidinone RingEssential for anticancer activity
Methoxy SubstituentsEnhance cytotoxicity and antioxidant properties
Acetamide GroupContributes to solubility and bioavailability

Case Studies

  • In Vitro Studies : A study conducted on a series of thiazolidinone derivatives showed that modifications at the 3 and 4 positions of the benzene ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The presence of electron-donating groups like methoxy was crucial for increasing potency .
  • In Vivo Efficacy : In animal models, compounds similar to N-tert-butyl derivatives demonstrated reduced tumor growth and improved survival rates when administered alongside standard chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, and how is purity ensured during synthesis?

  • The synthesis typically involves a condensation reaction between 3,4-dimethoxybenzaldehyde and thiazolidine-2,4-dione under basic conditions (e.g., NaOH or K₂CO₃), followed by alkylation with tert-butyl bromoacetate. Reaction optimization includes heating (60–80°C) and solvent selection (e.g., ethanol or DMF) to enhance yield .
  • Purity monitoring employs thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step. Final purification uses recrystallization or column chromatography .

Q. Which spectroscopic methods are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and tert-butyl acetamide substitution .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazolidinone ring vibrations .

Q. How is the biological activity of this compound evaluated in preliminary studies?

  • In vitro assays : Enzyme inhibition (e.g., COX-2, MMPs) using fluorometric or colorimetric substrates .
  • Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and bioactivity of this compound?

  • Reaction path prediction : Density functional theory (DFT) calculates transition states to identify energy-efficient pathways .
  • Molecular docking : Screens interactions with targets (e.g., kinases, receptors) to prioritize derivatives for synthesis .
  • ADMET prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm anti-inflammatory activity using both ELISA (protein level) and qPCR (gene expression) .
  • Meta-analysis : Compare data across studies to identify trends (e.g., higher potency in Gram-positive vs. Gram-negative bacteria) .

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

  • SAR studies :

  • Benzylidene substituents : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring improve enzyme inhibition but may reduce solubility .
  • Acetamide chain : Bulky tert-butyl groups enhance metabolic stability but require solubility enhancers (e.g., PEGylation) .
    • Pro-drug design : Introduce hydrolyzable esters to improve bioavailability .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

  • pH-dependent degradation : Accelerated stability testing in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) identifies degradation products via LC-MS .
  • Light/heat sensitivity : Store at -20°C in amber vials to prevent Z→E isomerization of the benzylidene group .

Q. What novel therapeutic targets are being explored for this compound?

  • Neuroinflammation : Modulation of NLRP3 inflammasome in microglial cells .
  • Antifibrotic effects : Inhibition of TGF-β/Smad signaling in lung fibroblasts .
  • Antiviral activity : Screening against RNA viruses (e.g., SARS-CoV-2) via viral protease inhibition .

Q. Can synergistic effects be achieved by combining this compound with existing therapies?

  • Checkpoint inhibitors : Co-administration with anti-PD-1 antibodies enhances antitumor immune responses in melanoma models .
  • Antibiotic adjuvants : Low-dose combinations with β-lactams restore susceptibility in resistant Staphylococcus aureus .

Methodological Notes

  • Key References : PubChem (structural data) , peer-reviewed synthesis protocols , and computational design principles form the evidence base.
  • Data Gaps : Limited preclinical pharmacokinetic data warrant further in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

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